Tert-butyl 4-(bromomethyl)benzoate

Description

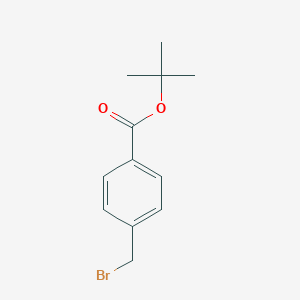

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl 4-(bromomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIBTIUXYYFCPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465188 | |

| Record name | Tert-butyl 4-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108052-76-2 | |

| Record name | Tert-butyl 4-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(bromomethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 4 Bromomethyl Benzoate

Side-Chain Bromination of Tert-butyl 4-methylbenzoate

The conversion of tert-butyl 4-methylbenzoate to its bromomethyl derivative is a classic example of benzylic bromination. This process hinges on the generation of a stabilized benzylic radical intermediate, which then reacts with a bromine source. The two principal methods employed for this purpose are radical bromination using N-Bromosuccinimide (NBS) and, to a lesser extent, direct bromination with molecular bromine (Br₂).

Radical Bromination using N-Bromosuccinimide (NBS)

The use of N-Bromosuccinimide (NBS) is the most prevalent and efficient method for the side-chain bromination of toluene derivatives like tert-butyl 4-methylbenzoate. This reaction, often referred to as the Wohl-Ziegler reaction, is favored for its high selectivity for the benzylic position, minimizing the formation of dibrominated byproducts and aromatic ring bromination. The reaction proceeds via a free-radical chain mechanism.

The initiation of the radical chain reaction is crucial for the success of NBS bromination. This is typically achieved by adding a small quantity of a radical initiator, which decomposes upon heating or irradiation to generate initial radicals. These radicals then start the chain reaction sequence.

Azobisisobutyronitrile (AIBN): AIBN is a widely used initiator that decomposes upon heating (typically between 60-85 °C) to produce two cyanoisopropyl radicals and a molecule of nitrogen gas. researchgate.net The cyanoisopropyl radicals abstract a hydrogen atom from trace amounts of HBr present to generate the bromine radical (Br•) that propagates the chain. In one synthetic procedure, a mixture of a methylbenzoate derivative, NBS, and AIBN was refluxed for several hours to yield the desired bromomethyl product.

Benzoyl Peroxide (BPO): BPO is another common thermal initiator. It decomposes at a slightly higher temperature than AIBN, generating benzoyloxy radicals. These radicals can abstract a benzylic hydrogen directly from the substrate to initiate the chain reaction. The choice between AIBN and BPO can depend on the specific reaction temperature and solvent. For the synthesis of a similar brominated compound, benzoyl peroxide was found to be an effective initiator when the reaction was conducted at 40 °C.

The selection and concentration of the initiator are critical parameters that require careful optimization to ensure efficient initiation without promoting undesirable side reactions.

Table 1: Common Radical Initiators for NBS Bromination

| Initiator | Chemical Name | Typical Decomposition Temperature | Key Features |

|---|---|---|---|

| AIBN | Azobisisobutyronitrile | 60-85 °C | Clean decomposition to produce nitrogen gas and carbon-centered radicals. researchgate.net |

| BPO | Benzoyl Peroxide | 80-100 °C | Generates oxygen-centered radicals; effective for many substrates. |

The choice of solvent significantly impacts the outcome of the Wohl-Ziegler bromination. The ideal solvent should be inert to the reaction conditions, dissolve the substrate, and minimize competitive reactions.

Carbon Tetrachloride (CCl₄): Historically, CCl₄ has been the solvent of choice for NBS brominations. Its non-polar nature and ability to dissolve NBS and the organic substrate facilitate the radical mechanism while suppressing ionic side reactions. The reaction mechanism is believed to involve a very low, steady-state concentration of molecular bromine, which is generated from the reaction of NBS with trace HBr. This low concentration is key to the reaction's selectivity. However, due to its toxicity and environmental concerns as an ozone-depleting substance, the use of CCl₄ is now heavily restricted and alternative solvents are preferred.

Chlorobenzene: Chlorobenzene serves as a suitable alternative to CCl₄. It is a relatively non-polar solvent that can effectively dissolve the reactants. Its higher boiling point (132 °C) allows for a wider range of reaction temperatures. In procedures involving the bromination of similar substrates like 4-methylbenzoic acid, chlorobenzene has been successfully employed as the reaction solvent.

Other Solvents: Research has explored various other solvents to replace CCl₄. Acetonitrile and methyl acetate have been used effectively in the synthesis of related compounds, demonstrating that more polar, non-halogenated solvents can be viable. researchgate.net Dichloromethane has also been used, particularly in reactions initiated with benzoyl peroxide. The choice of solvent can influence reaction rates and product yields, and is often determined empirically for a specific substrate.

Fine-tuning the reaction conditions is essential for maximizing the yield of tert-butyl 4-(bromomethyl)benzoate (B8499459) while minimizing impurities.

Temperature: The reaction is typically conducted at the reflux temperature of the chosen solvent to ensure thermal decomposition of the initiator and maintain a sufficient reaction rate. For example, reactions in CCl₄ are run at its boiling point (~77 °C), while those in methyl acetate are performed at 60-65 °C. researchgate.net

Time: The reaction time can vary from a few hours to overnight. Reaction progress is often monitored by techniques like Thin Layer Chromatography (TLC). In one reported synthesis of a similar compound, the reaction was refluxed for 7 hours. Another study noted that the reaction is complete once all the dense NBS is converted to the less dense succinimide, which floats on top of the solvent.

Stoichiometry: The molar ratio of reactants is a critical factor. Using a slight excess of NBS (e.g., 1.1 equivalents) is common to ensure complete conversion of the starting material. However, a large excess can lead to the formation of the dibrominated byproduct, tert-butyl 4-(dibromomethyl)benzoate. Optimization studies for a similar bromination found that using 1.1 equivalents of NBS was optimal to avoid the dibromide byproduct and achieve a high yield (95.6%).

Table 2: Example of Optimized Conditions for Benzylic Bromination

| Substrate | Brominating Agent (Equivalents) | Initiator | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Methyl 4-methylbenzoate | NBS (1.1) | Benzoyl Peroxide (0.03) | Carbon Tetrachloride | Reflux | 4 h | >95% (Optimized) |

Bromination using Bromine (Br₂)

Direct side-chain bromination using molecular bromine (Br₂) is an alternative, though less common, method. This reaction also proceeds through a free-radical mechanism, typically initiated by UV light or a radical initiator.

Catalysts/Initiators: For the reaction to be selective for the benzylic position, radical conditions are necessary. This is achieved by irradiating the reaction mixture with UV light or by adding a radical initiator like benzoyl peroxide. In the absence of an initiator or light, electrophilic aromatic substitution can occur, leading to bromination of the benzene (B151609) ring, which is an undesired side reaction.

Additives: The reaction of Br₂ with the substrate generates hydrogen bromide (HBr) as a byproduct. The accumulation of HBr can promote ionic side reactions. To mitigate this, a base such as sodium carbonate may be added to the reaction mixture. The base neutralizes the HBr as it is formed, helping to maintain the conditions favorable for the radical pathway. While bromine is a highly reactive brominating agent, its use can result in more byproducts and more challenging purification compared to NBS, making NBS the preferred reagent for this transformation.

Process Parameters and Scale-Up Investigations

The successful synthesis and scale-up of Tert-butyl 4-(bromomethyl)benzoate from laboratory to industrial production hinge on the precise control of several critical process parameters. Key factors that influence reaction yield, purity, and safety include temperature, reaction time, and the molar ratio of reactants and catalysts. For instance, in methods involving reactive intermediates, maintaining a low temperature, such as between -10°C and 10°C, is often crucial to prevent side reactions and decomposition. The rate of addition of reagents, like thionyl chloride, must be carefully controlled to manage the reaction's exothermicity. google.com

Table 1: Key Process Parameters in Synthesis

| Parameter | Importance in Scale-Up | Example Condition |

|---|---|---|

| Temperature | Controls reaction rate and minimizes side reactions. | Cooling to -10 to 10°C during reagent addition. google.com |

| Reagent Ratio | Maximizes conversion of the limiting reagent and reduces waste. | Using an appropriate molar ratio of acid to alcohol/esterifying agent. |

| Reaction Time | Ensures the reaction proceeds to completion without product degradation. | Stirring for 2-4 hours after reagent addition. google.com |

| Agitation (Stirring) | Ensures homogeneity and efficient heat and mass transfer. | Continuous stirring throughout the reaction process. google.com |

Esterification of 4-(Bromomethyl)benzoic Acid

The primary route to synthesizing Tert-butyl 4-(bromomethyl)benzoate involves the esterification of the carboxylic acid group of 4-(Bromomethyl)benzoic acid. Various methods have been developed to achieve this transformation, each with distinct advantages and reagent requirements.

Esterification with Tert-butanol

Direct esterification with tert-butanol is a common approach, though the bulky nature of the tert-butyl group and its propensity to form a stable carbocation present unique challenges. organic-chemistry.org

The Steglich esterification is a mild and effective method for forming esters from sterically demanding alcohols like tert-butanol. organic-chemistry.orgorganic-chemistry.org This reaction utilizes a condensing agent, typically N,N'-dicyclohexylcarbodiimide (DCC), in combination with a catalyst, 4-dimethylaminopyridine (DMAP). organic-chemistry.org The DCC activates the carboxylic acid of 4-(bromomethyl)benzoic acid, forming a highly reactive O-acylisourea intermediate. organic-chemistry.org The alcohol then attacks this intermediate to form the desired ester. The role of DMAP is crucial; it acts as an acyl transfer catalyst, accelerating the reaction to such an extent that the formation of common side products, like N-acylureas, is suppressed. organic-chemistry.orgorganic-chemistry.org This method is highly efficient for producing tert-butyl esters at room temperature. organic-chemistry.org

Table 2: Reagents in Steglich Esterification

| Reagent | Function |

|---|---|

| 4-(Bromomethyl)benzoic Acid | Carboxylic acid substrate |

| Tert-butanol | Alcohol |

| DCC (N,N'-dicyclohexylcarbodiimide) | Condensing agent; activates the carboxylic acid. organic-chemistry.org |

| DMAP (4-dimethylaminopyridine) | Acyl transfer catalyst; accelerates the esterification. organic-chemistry.orgorganic-chemistry.org |

| Dichloromethane | Anhydrous solvent. organic-chemistry.org |

Traditional acid-catalyzed esterification (Fischer esterification) with tert-butanol is often problematic. The high reactivity of tert-butanol in the presence of strong acids leads to its rapid dehydration, forming isobutylene as a major byproduct, even at room temperature. asianpubs.org To circumvent this issue, specialized catalysts and conditions are necessary. The use of solid acid catalysts, such as modified montmorillonite clays or silicotungstic acid supported on bentonite, can facilitate the reaction while potentially reducing dehydration. asianpubs.orgijstr.org These heterogeneous catalysts offer the advantage of easier separation from the reaction mixture. In some protocols, strong mineral acids like sulfuric acid are used, but this requires careful control of reaction conditions, such as temperature, to maximize the yield of the desired ester. nbinno.com

Table 3: Comparison of Acid Catalysis Methods

| Catalyst Type | Advantages | Disadvantages |

|---|---|---|

| Homogeneous (e.g., H₂SO₄) | Readily available. nbinno.com | Promotes dehydration of tert-butanol to isobutylene. asianpubs.org |

| Heterogeneous (e.g., Solid Acids) | Easily separated, potentially reusable, can offer higher selectivity. asianpubs.orgijstr.org | May have lower activity or require specific preparation. |

Alternative Esterification Strategies (e.g., using tert-butyl-2,2,2-trichloroacetimidate)

An alternative strategy for synthesizing tert-butyl esters under exceptionally mild conditions involves the use of tert-butyl 2,2,2-trichloroacetimidate. enamine.netnih.gov This method avoids the need for strong Lewis or Brønsted acids, making it suitable for substrates with acid-sensitive functional groups. nih.gov The reaction between the carboxylic acid and tert-butyl 2,2,2-trichloroacetimidate proceeds under neutral conditions to give the tert-butyl ester and trichloroacetamide as a byproduct. This process can be highly efficient, with some reactions yielding better results at room temperature than at elevated temperatures, which can cause the imidate reagent to decompose. nih.gov

Table 4: Advantages of the Trichloroacetimidate Method

| Feature | Benefit |

|---|---|

| Mild Conditions | Tolerates sensitive functional groups; avoids strong acids. nih.gov |

| High Yields | Can provide excellent yields of the desired tert-butyl ester. enamine.net |

| No Promoter Needed | The reaction does not require an exogenous promoter or catalyst. nih.gov |

| Room Temperature | Often proceeds efficiently at room temperature, saving energy. nih.gov |

Purification and Isolation Techniques for Synthetic Products

Following the synthesis of Tert-butyl 4-(bromomethyl)benzoate, a systematic purification and isolation procedure is essential to obtain a product of high purity. The specific steps depend on the synthetic method employed. For reactions using DCC, the primary solid byproduct, dicyclohexylurea, is insoluble in many organic solvents and can be largely removed by filtration. organic-chemistry.org

A typical work-up procedure involves transferring the reaction mixture to a separatory funnel and washing the organic layer sequentially. These washes may include:

Dilute Acid (e.g., HCl): To remove basic substances like residual DMAP.

Saturated Sodium Bicarbonate: To neutralize any remaining acidic components.

Brine (Saturated NaCl solution): To reduce the solubility of organic material in the aqueous layer and aid in separation.

After washing, the organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization from an appropriate solvent system or by column chromatography to isolate the pure Tert-butyl 4-(bromomethyl)benzoate.

Chromatographic Methods (e.g., Silica (B1680970) Gel Column Chromatography)

Silica gel column chromatography is a widely utilized adsorption chromatography technique for the purification of tert-butyl 4-(bromomethyl)benzoate from complex mixtures. This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent). The crude product is loaded onto the top of a column packed with silica gel, and a solvent or a mixture of solvents is passed through the column.

In a typical procedure, the crude material is first dissolved in a minimum amount of a suitable solvent and adsorbed onto a small amount of silica gel. After evaporation of the solvent, this dry-loaded sample is placed on top of the prepared column. The elution process then begins, often starting with a non-polar solvent and gradually increasing the polarity of the eluent. This gradient elution allows for the separation of compounds with varying polarities.

Research findings indicate the successful purification of related compounds using silica gel chromatography with specific solvent systems. For instance, in the purification of analogous structures, solvent systems such as chloroform (CHCl3) and n-hexane have been effectively used. rsc.org The fractions are collected sequentially and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. Fractions with similar purity profiles are then combined.

Interactive Table: Solvent Systems for Column Chromatography

| Product Type | Stationary Phase | Eluent System | Yield |

|---|---|---|---|

| Benzaldehyde derivative | Silica Gel | 30% CHCl3 in n-hexane | 80% |

| Phenyl derivative | Silica Gel | 40% CHCl3 in n-hexane | 85% |

This table presents data from purification processes of compounds structurally related to tert-butyl 4-(bromomethyl)benzoate, illustrating common solvent systems.

Recrystallization Techniques

Recrystallization is a purification technique used to remove impurities from a solid compound, yielding a product with high purity. The principle behind this method is the difference in solubility of the desired compound and the impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either soluble or insoluble at all temperatures.

The process involves dissolving the crude tert-butyl 4-(bromomethyl)benzoate in a minimal amount of a suitable hot solvent to form a saturated solution. As the solution cools slowly, the solubility of the compound decreases, leading to the formation of crystals. The impurities are ideally left behind in the solution (mother liquor). The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried.

In the synthesis of compounds with similar structures, such as 4-(bromomethyl)benzonitrile, the crude product obtained after the reaction is concentrated under reduced pressure and left overnight for recrystallization. The resulting crystals are then filtered and dried to yield the pure product. rsc.org Solvents like hexane have been noted for the recrystallization of other organic compounds. orgsyn.org

Extraction and Solvent Evaporation

Liquid-liquid extraction is a fundamental work-up technique used after a chemical reaction to separate the desired product from the reaction mixture. This method operates on the principle of differential solubility of the compound in two immiscible liquid phases, typically an organic solvent and an aqueous solution. Following the synthesis of tert-butyl 4-(bromomethyl)benzoate, the reaction mixture is often diluted with an organic solvent, such as ethyl acetate (EtOAc), and washed with water or a brine solution. amazonaws.com

This washing step helps to remove water-soluble impurities, salts, and any remaining acids or bases. The organic layer, containing the desired product, is then separated from the aqueous layer. This process may be repeated several times to maximize the removal of impurities.

After extraction and washing, the organic solution is treated with a drying agent, such as anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), to remove any residual water. rsc.orgamazonaws.com The drying agent is subsequently removed by filtration. The final step is the removal of the organic solvent, which is typically accomplished through rotary evaporation under reduced pressure. rsc.orgamazonaws.com This process, also known as concentration in vacuo, leaves behind the purified, albeit not always crystalline, tert-butyl 4-(bromomethyl)benzoate. amazonaws.com

Interactive Table: Solvents and Reagents in Extraction Procedures

| Step | Reagent/Solvent | Purpose |

|---|---|---|

| Extraction | Ethyl Acetate (EtOAc) | To dissolve the organic product and separate it from the aqueous phase. |

| Washing | Water (H2O), Brine | To remove water-soluble impurities, salts, and residual reagents. |

| Drying | Magnesium Sulfate (MgSO4), Sodium Sulfate (Na2SO4) | To remove dissolved water from the organic solvent. |

Chemical Reactivity and Derivatization Strategies

Nucleophilic Substitution Reactions of the Bromomethyl Group

The electron-withdrawing nature of the para-substituted tert-butoxycarbonyl group enhances the electrophilicity of the benzylic carbon, making the bromomethyl moiety an excellent substrate for SN2 reactions. Nucleophiles can readily displace the bromide ion, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Reactions with Carbon-based Nucleophiles

The reaction of tert-butyl 4-(bromomethyl)benzoate (B8499459) with carbon nucleophiles is a fundamental strategy for extending the carbon framework. These reactions are crucial for synthesizing a variety of derivatives with applications in medicinal chemistry and materials science.

Tert-butyl 4-(bromomethyl)benzoate serves as an effective alkylating agent for ketones and other active methylene compounds. The reaction typically proceeds by generating an enolate from the ketone using a strong base, which then acts as the nucleophile. The enolate attacks the electrophilic carbon of the bromomethyl group, displacing the bromide and forming a new carbon-carbon bond at the α-position to the carbonyl group.

For instance, the alkylation of ketone enolates allows for the synthesis of compounds where the 4-(tert-butoxycarbonyl)benzyl moiety is appended to a carbonyl-containing structure. While direct examples with specific ketones are prevalent in proprietary research, the general mechanism follows the established pathway for enolate alkylation. The choice of base and reaction conditions is critical to ensure efficient enolate formation and minimize side reactions.

Similarly, active methylene compounds like diethyl malonate can be alkylated with tert-butyl 4-(bromomethyl)benzoate. In a typical procedure, a base such as sodium ethoxide is used to deprotonate the diethyl malonate, forming a stabilized carbanion. This nucleophile then reacts with tert-butyl 4-(bromomethyl)benzoate to yield diethyl 2-(4-(tert-butoxycarbonyl)benzyl)malonate. This product can be further manipulated, for example, through hydrolysis and decarboxylation, to generate more complex structures.

| Nucleophile | Base | Product | Typical Yield |

|---|---|---|---|

| Diethyl malonate | Sodium ethoxide | Diethyl 2-(4-(tert-butoxycarbonyl)benzyl)malonate | High |

| Ethyl acetoacetate | Sodium ethoxide | Ethyl 2-(4-(tert-butoxycarbonyl)benzyl)-3-oxobutanoate | High |

Beyond enolates, other carbon-based nucleophiles can be employed to form new C-C bonds with tert-butyl 4-(bromomethyl)benzoate. The Wittig reaction, for example, provides a pathway to synthesize alkenes. This involves the initial preparation of a phosphonium ylide. Tert-butyl 4-(bromomethyl)benzoate reacts with triphenylphosphine via an SN2 reaction to form the corresponding phosphonium salt, tert-butyl 4-((triphenylphosphonio)methyl)benzoate bromide. Treatment of this salt with a strong base, such as n-butyllithium, generates the ylide. This ylide can then react with an aldehyde or ketone to produce an alkene, with the formation of triphenylphosphine oxide as a byproduct.

Another important C-C bond-forming reaction is the reaction with organometallic reagents, such as Grignard reagents. However, the direct reaction of tert-butyl 4-(bromomethyl)benzoate with magnesium to form a Grignard reagent is challenging. The high reactivity of the benzylic halide can lead to Wurtz coupling side reactions. Furthermore, the presence of the ester group, although sterically hindered by the tert-butyl group, can be incompatible with the highly nucleophilic and basic nature of Grignard reagents, potentially leading to self-condensation or other undesired reactions. Careful control of reaction conditions, such as low temperatures, is necessary to favor the desired cross-coupling product when reacting with an external Grignard reagent.

Reactions with Heteroatom Nucleophiles

Tert-butyl 4-(bromomethyl)benzoate readily reacts with a wide array of heteroatom nucleophiles, leading to the formation of ethers, esters, amines, and other derivatives. These reactions are fundamental in modifying the properties of the parent molecule and introducing functional groups necessary for further synthetic transformations.

The displacement of the bromide by oxygen-based nucleophiles is a common and efficient process. Reaction with hydroxide ions, for instance, through hydrolysis with aqueous sodium hydroxide, leads to the formation of tert-butyl 4-(hydroxymethyl)benzoate. This transformation converts the reactive benzylic bromide into a primary alcohol, which can be a useful intermediate for further oxidation or esterification reactions.

The Williamson ether synthesis is a classic method for forming ethers from tert-butyl 4-(bromomethyl)benzoate. In this reaction, an alcohol is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide. This alkoxide then acts as a nucleophile, attacking the benzylic carbon and displacing the bromide to form an ether linkage. This method is highly versatile and can be used with a wide range of primary and secondary alcohols. For example, the reaction of ethyl 4-bromo-3-(bromomethyl)benzoate with sodium ethoxide in a mixture of ethanol and DMF at room temperature yields the corresponding ethoxymethyl derivative in 84% yield. google.com Phenols can also be used as the oxygen nucleophile, typically in the presence of a base like potassium carbonate, to form aryl ethers.

| Nucleophile | Reagent/Base | Product | Reaction Type |

|---|---|---|---|

| Hydroxide (H₂O) | NaOH (aq) | tert-Butyl 4-(hydroxymethyl)benzoate | Hydrolysis |

| Ethanol | Sodium ethoxide | tert-Butyl 4-(ethoxymethyl)benzoate | Williamson Ether Synthesis |

| Phenol | Potassium carbonate | tert-Butyl 4-(phenoxymethyl)benzoate | Williamson Ether Synthesis |

Nitrogen-based nucleophiles, such as primary and secondary amines, react readily with tert-butyl 4-(bromomethyl)benzoate to form the corresponding N-alkylated products. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen bromide that is formed. This method is a straightforward way to introduce the 4-(tert-butoxycarbonyl)benzyl group onto a nitrogen atom, a common strategy in the synthesis of pharmaceutical compounds. The reaction generally proceeds with high efficiency for a variety of amines, including anilines and aliphatic amines.

Oximes can also serve as nucleophiles, reacting with tert-butyl 4-(bromomethyl)benzoate to form O-alkylated oxime ethers. The reaction typically occurs at the oxygen atom of the oxime, facilitated by a base to deprotonate the hydroxyl group. This creates a new C-O-N linkage and provides access to a class of compounds with potential applications in medicinal chemistry and as synthetic intermediates.

| Nucleophile | Base | Product Class | Key Bond Formed |

|---|---|---|---|

| Primary Amine (R-NH₂) | e.g., K₂CO₃, Et₃N | Secondary Benzylamine | C-N |

| Secondary Amine (R₂NH) | e.g., K₂CO₃, Et₃N | Tertiary Benzylamine | C-N |

| Oxime (R₂C=NOH) | e.g., NaH | O-Alkyl Oxime Ether | C-O |

Nitrogen Nucleophiles (e.g., Amines, Oximes)

Reactions Involving the Tert-butyl Ester Moiety

The tert-butyl ester group provides a protective function for the carboxylic acid and can be manipulated or removed under specific conditions.

The conversion of the tert-butyl ester to the corresponding carboxylic acid can be achieved through hydrolysis, typically under acidic conditions, or saponification using a base. While general methods for ester hydrolysis are well-established, the specific conditions for tert-butyl 4-(bromomethyl)benzoate can be influenced by the presence of the bromomethyl group. High-temperature water has been shown to promote the hydrolysis of methyl benzoates, and similar principles could be applied here. psu.edu Saponification in slightly alkaline water at high temperatures (200-300 °C) is also an effective method for the hydrolysis of methyl benzoates. psu.edu

Transesterification of the tert-butyl ester allows for its conversion into other esters, such as methyl or ethyl esters. This can be achieved under either acidic or basic catalysis. For instance, reactions of tert-butyl esters with α,α-dichlorodiphenylmethane as a chlorinating agent and SnCl2 as a catalyst can generate acid chloride intermediates in situ, which can then react with various alcohols to form the corresponding esters under mild conditions. organic-chemistry.org Boron-catalyzed transesterification with α-aryl α-diazoesters is another reported method for unsaturated tert-butyl esters. rsc.org

The tert-butyl group is a common protecting group for carboxylic acids due to its stability under many conditions and its selective removal.

Acidic Conditions: A standard method for the deprotection of tert-butyl esters is treatment with strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane. rsc.org The use of aqueous phosphoric acid also serves as a mild and effective reagent for this purpose, showing good selectivity in the presence of other acid-sensitive groups. organic-chemistry.orgnih.gov

Lewis Acids: Certain Lewis acids can also facilitate the cleavage of tert-butyl esters.

Catalytic Deprotection: A catalytic protocol using tris-4-bromophenylamminium radical cation (magic blue, MB•+) in combination with triethylsilane provides a mild method for de-tert-butylation. organic-chemistry.orgnih.gov This method is notable for its catalytic nature and the use of commercially available reagents. nih.gov

Alternative Reagents: Powdered potassium hydroxide in tetrahydrofuran (THF) has been presented as a safer alternative to the hazardous Schmidt procedure (NaH in DMF) for the cleavage of tert-butyl benzoates. organic-chemistry.org

| Deprotection Method | Reagents | Conditions | Key Features |

| Acidolysis | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Room temperature | Standard, effective method. rsc.org |

| Mild Acidolysis | Aqueous Phosphoric Acid | Mild conditions | Environmentally benign, selective. nih.gov |

| Catalytic | Tris-4-bromophenylamminium radical cation (MB•+), Triethylsilane | Mild conditions | Catalytic, uses commercial reagents. organic-chemistry.orgnih.gov |

| Basic Cleavage | Powdered Potassium Hydroxide (KOH) in Tetrahydrofuran (THF) | Ambient temperature | Safer alternative to NaH/DMF. organic-chemistry.org |

Radical Reactions

The benzylic position of tert-butyl 4-(bromomethyl)benzoate can potentially participate in radical reactions. While specific studies on radical reactions involving this exact compound are not extensively detailed in the provided search results, the chemistry of benzyl (B1604629) bromides is well-understood to involve radical pathways, particularly in reactions initiated by light or radical initiators. For instance, the tris-4-bromophenylamminium radical cation has been used in the deprotection of tert-butyl esters, indicating the involvement of radical species in reactions concerning this class of compounds. organic-chemistry.orgnih.gov

Polymerization Reactions

Tert-butyl 4-(bromomethyl)benzoate serves as a crucial initiator in various polymerization reactions. Its reactive benzylic bromide group allows for the controlled initiation of polymer chains, enabling the synthesis of well-defined macromolecular architectures.

The reaction of tert-butyl 4-(bromomethyl)benzoate with anionic living polymers is a key strategy for the synthesis of block copolymers. In this process, the living polymer chain end, which is a carbanion, acts as a nucleophile and displaces the bromide ion from the tert-butyl 4-(bromomethyl)benzoate molecule. This results in the formation of a new covalent bond and the addition of a block containing the benzoate (B1203000) group to the polymer chain. This method is highly efficient and allows for precise control over the molecular weight and composition of the resulting block copolymer.

Catalytic Transformations

The versatility of tert-butyl 4-(bromomethyl)benzoate extends to its participation in various metal-catalyzed cross-coupling reactions. These transformations are fundamental in constructing complex organic molecules from simpler precursors.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Desulfinative Cross-Coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and tert-butyl 4-(bromomethyl)benzoate is a valuable substrate in this context. A notable example is its use in desulfinative cross-coupling reactions to form di(hetero)arylmethanes. nih.gov In these reactions, a sulfinate transfer reagent is used with a palladium catalyst to couple two electrophilic partners, such as a (hetero)aryl halide and a benzyl halide like tert-butyl 4-(bromomethyl)benzoate. nih.gov

A key feature of this method is the in situ generation of benzyl sulfinates, which then undergo efficient palladium-catalyzed desulfinative cross-coupling with (hetero)aryl halides. nih.gov Mechanistic studies have shed light on the intricacies of these reactions. For instance, the active Pd(0) species is generated from a Pd(II) precursor through a reductive process. acs.orgnih.gov The nature of the sulfinate reagent (e.g., pyridine-2-sulfinate versus a carbocyclic sulfinate) can determine the catalyst's resting state and the rate-limiting step of the reaction. nih.gov For carbocyclic sulfinates, oxidative addition of the aryl bromide is often the resting state, with transmetalation being turnover-limiting. nih.gov In contrast, for some pyridine sulfinates, a chelated Pd(II) sulfinate complex is the resting state, and the extrusion of sulfur dioxide (SO2) is the rate-limiting step. nih.gov

Table 1: Key Aspects of Palladium-Catalyzed Desulfinative Cross-Coupling

| Feature | Description |

|---|---|

| Reaction Type | One-pot desulfinative cross-coupling |

| Reactants | (Hetero)aryl halide, Benzyl halide (e.g., tert-butyl 4-(bromomethyl)benzoate), Sulfinate transfer reagent |

| Catalyst | Palladium-based (e.g., from Pd(OAc)₂) |

| Product | Di(hetero)arylmethanes |

| Key Intermediate | Benzyl sulfinate (generated in situ) |

| Advantages | Reductant-free, uses commercially available components, scalable |

Iron-Catalyzed Processes (e.g., ortho-selective amination)

Iron-catalyzed reactions have gained prominence as a more sustainable and economical alternative to those using precious metals. While direct ortho-selective amination of the aromatic ring of tert-butyl 4-(bromomethyl)benzoate itself is not explicitly detailed in the provided context, related iron-catalyzed C-H amination reactions highlight relevant methodologies. For instance, an iron-catalyzed intermolecular amination of benzylic C(sp³)–H bonds has been developed using 1,2,3,4-tetrazole as a nitrene precursor. nih.gov This method allows for the direct installation of a 2-aminopyridine group at the benzylic position of various substrates. nih.gov The reaction demonstrates selectivity for secondary benzylic C–H bonds over primary and tertiary ones and is understood to proceed through a benzylic radical intermediate. nih.gov This type of transformation showcases the potential for functionalizing the benzylic position of compounds like tert-butyl 4-(bromomethyl)benzoate through iron catalysis.

Table 2: Characteristics of a Related Iron-Catalyzed C(sp³)-H Amination

| Feature | Description |

|---|---|

| Catalyst | Iron-based |

| Reaction | Intermolecular benzylic C(sp³)-H amination |

| Nitrene Precursor | 1,2,3,4-tetrazole |

| Group Installed | 2-Aminopyridine |

| Mechanism | Involves a benzylic radical intermediate |

| Selectivity | Preferential amination of 2° benzylic C(sp³)-H bonds |

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Molecular Architectures

The utility of tert-butyl 4-(bromomethyl)benzoate (B8499459) as a synthetic intermediate stems from the distinct reactivity of its functional groups. The bromomethyl group provides a reactive site for nucleophilic substitution reactions, allowing for the attachment of this moiety to various molecular scaffolds. Simultaneously, the tert-butyl ester group is relatively stable under many reaction conditions but can be selectively removed later in a synthetic sequence to reveal a carboxylic acid. This dual functionality allows for a stepwise and controlled approach to building complex molecules.

Pharmaceutical and Agrochemical Intermediates

Tert-butyl 4-(bromomethyl)benzoate is a significant intermediate in the production of both agrochemicals and pharmaceuticals. Its structural framework is a component of several biologically active compounds.

One of the most prominent applications of tert-butyl 4-(bromomethyl)benzoate is in the manufacturing of the acaricide Fenpyroximate. Fenpyroximate is a phenoxypyrazole insecticide used to control various mites in crops. The synthesis involves the reaction of tert-butyl 4-(bromomethyl)benzoate with 1,3-dimethyl-5-phenoxypyrazole-4-carboxaldehyde oxime. This reaction is typically carried out in the presence of a base, such as potassium hydroxide, in a polar solvent like dimethyl sulfoxide.

The following table summarizes a common synthetic route for Fenpyroximate:

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield |

| Tert-butyl 4-(bromomethyl)benzoate | 1,3-dimethyl-5-phenoxypyrazole-4-carboxaldehyde oxime | Potassium Hydroxide | Dimethyl sulfoxide | Fenpyroximate | 67% |

This synthesis highlights a classical Williamson ether synthesis pathway where the bromomethyl group of the benzoate (B1203000) reacts with the oxime to form the final ether linkage in the Fenpyroximate molecule.

The structural motif of tert-butyl 4-(bromomethyl)benzoate is valuable in the development of intermediates for anticancer agents. The closely related compound, tert-butyl 4-chloromethylbenzoate, is explicitly identified as an intermediate in the preparation of antitumor drugs. A patent discloses that downstream drugs derived from this intermediate show significant cytotoxicity against human tumor cell models, such as XF-498 researchgate.net. The reactivity of the chloromethyl group is leveraged for synthesizing complex drug molecules nih.gov. Given the similar chemical reactivity of benzyl (B1604629) bromides and benzyl chlorides, tert-butyl 4-(bromomethyl)benzoate serves as a crucial precursor for analogous intermediates in cancer research.

While benzoic acid and its ester derivatives are a known class of compounds investigated for anti-inflammatory and analgesic activities, the direct application of tert-butyl 4-(bromomethyl)benzoate as an intermediate in the synthesis of specific anti-inflammatory agents is not extensively documented in the reviewed scientific literature google.com. Research into novel anti-inflammatory compounds often involves the synthesis of various amide derivatives and other complex molecules, but a direct synthetic route starting from tert-butyl 4-(bromomethyl)benzoate is not a commonly cited example researchgate.netnih.govnih.gov.

Precursors for Polymeric Materials

In the field of materials science, the reactivity of the benzyl bromide group in tert-butyl 4-(bromomethyl)benzoate makes it and its derivatives useful for the synthesis and modification of polymers.

The bromomethyl functional group is a key component for introducing cross-links into polymer chains, which can significantly enhance the mechanical and thermal properties of the material. Cross-linking agents are monomers that can be integrated into a growing polymer chain to form a bridge between two chains nih.gov.

A specific example involves the synthesis of a copolymer, poly(butyl methacrylate-co-2-(methacryloyloxy)ethyl 4-(bromomethyl)benzoate). This polymer is created by incorporating a monomer derived from 4-(bromomethyl)benzoic acid into a poly(butyl methacrylate) chain google.com. The resulting polymer has pendant benzyl bromide side groups. These reactive groups can then undergo further reactions, for example with a diamine like 1,4-diazabicyclo[2.2.2]octane (DABCO), to form cross-links between the polymer chains google.com. This process creates a dynamic covalent network, transforming a linear polymer into a robust, cross-linked material with altered physical properties google.com. This demonstrates the utility of the 4-(bromomethyl)benzoate structure as a precursor for creating functionalized polymers that can be subsequently cross-linked.

Synthesis of Functional Polymers

The chemical structure of tert-butyl 4-(bromomethyl)benzoate makes it a highly suitable candidate for use as an initiator in controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful method for synthesizing polymers with well-defined architectures, predetermined molecular weights, and low polydispersity. cmu.edu

The process is initiated by the cleavage of the carbon-bromine bond in the presence of a transition-metal catalyst. This makes the benzyl bromide moiety an effective starting point for polymer chain growth. By using tert-butyl 4-(bromomethyl)benzoate as the initiator, a polymer chain is formed with the tert-butyl benzoate group covalently attached at one end.

This terminal group is significant because the tert-butyl ester acts as a protecting group for the carboxylic acid. Following polymerization, this group can be selectively removed under acidic conditions via hydrolysis to unveil a terminal carboxylic acid. cmu.edu This transformation converts a non-polar polymer into a functional polymer with a reactive and polar carboxyl group at the chain end. Such end-functionalized polymers are valuable in a multitude of applications, including surface modification, bioconjugation, and the development of block copolymers. cmu.edu

Role in Medicinal Chemistry

The utility of tert-butyl 4-(bromomethyl)benzoate as a synthetic intermediate is particularly pronounced in the field of medicinal chemistry, where precise molecular design is paramount for achieving therapeutic effects.

Tert-butyl 4-(bromomethyl)benzoate serves as a key building block for the synthesis of complex, biologically active molecules. Its benzylic bromide allows for facile reaction with nucleophiles such as amines, alcohols, and thiols, enabling the covalent attachment of the benzoate moiety to a larger molecular scaffold. The tert-butyl ester group provides a stable, protected form of a carboxylic acid that can be deprotected in a later synthetic step if required. This dual functionality is exploited in multi-step syntheses to build intricate molecular frameworks designed to interact with specific biological targets.

A significant application of tert-butyl 4-(bromomethyl)benzoate is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to induce the degradation of specific proteins. Research has demonstrated its use as an intermediate in the creation of a potent and selective degrader of Cyclin-dependent kinase 9 (CDK9). nih.govbiorxiv.orgnih.gov

CDK9 is a protein kinase that plays a critical role in the regulation of gene transcription and is implicated in the progression of various cancers due to its role as a co-factor for oncogenic transcription factors like MYC. nih.govresearchgate.net Targeted degradation of CDK9 has emerged as a promising therapeutic strategy to disrupt the transcriptional networks that drive cancer cell proliferation. nih.govresearchgate.net In the synthesis of these CDK9-targeting PROTACs, tert-butyl 4-(bromomethyl)benzoate is used as a precursor to form part of the linker component that connects the CDK9-binding molecule to an E3 ubiquitin ligase-recruiting molecule, thereby mediating the targeted destruction of the CDK9 protein.

| Biological Target | Therapeutic Approach | Role of Tert-butyl 4-(bromomethyl)benzoate | Key Research Finding |

|---|---|---|---|

| Cyclin-dependent kinase 9 (CDK9) | Targeted Protein Degradation (PROTACs) | Synthetic intermediate for the PROTAC linker | CDK9 degradation is more effective than inhibition at disrupting the MYC transcriptional network. biorxiv.orgnih.gov |

Application in Analytical Chemistry

In addition to its synthetic applications, the reactivity of tert-butyl 4-(bromomethyl)benzoate lends itself to uses in analytical chemistry, particularly for enhancing the detection of other molecules.

In high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS), the detection of analytes with poor chromophores (for UV detection) or inefficient ionization (for MS detection) can be challenging. Chemical derivatization is a technique used to modify an analyte to improve its detectability.

Tert-butyl 4-(bromomethyl)benzoate is well-suited to act as a derivatization reagent for small molecules containing carboxylic acid groups. nih.govsemanticscholar.orgnih.gov The reactive bromomethyl group can form a stable ester bond with a carboxylic acid analyte. This reaction attaches the tert-butyl benzoate "tag" to the target molecule. The aromatic ring in the benzoate group is a strong chromophore, significantly enhancing its visibility by UV detectors in HPLC. For LC-MS analysis, the tag can improve the analyte's chromatographic retention and ionization efficiency. This principle is demonstrated by other, structurally similar reagents used for the analysis of biological carboxylic acids. nih.govresearchgate.net

| Analogous Derivatization Reagent | Analyte Class | Analytical Technique | Principle of Detection Enhancement |

|---|---|---|---|

| 4-bromo-N-methylbenzylamine | Carboxylic acids (TCA cycle intermediates) | LC-MS/MS | Incorporates a bromine atom for a distinct isotopic pattern and a phenyl group for improved chromatography. nih.govnih.gov |

| N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC) | Carboxylic acids (fatty acids) | HPLC | Attaches a highly fluorescent tag for sensitive fluorescence detection. researchgate.net |

Potentially genotoxic impurities (PGIs), such as alkylating agents, are a major concern in pharmaceutical manufacturing due to their ability to damage DNA. Sensitive analytical methods are required to detect these impurities at trace levels. One advanced strategy involves using a "trapping" agent that selectively reacts with the genotoxic compound, and the resulting product is then detected by LC-MS/MS. researchgate.netnih.gov

In this context, tert-butyl 4-(bromomethyl)benzoate serves as a model compound belonging to the class of genotoxic alkylating agents (specifically, alkyl halides) that these methods are designed to detect. researchgate.net Its well-defined structure and reactivity are useful for developing and validating new derivatization reagents and analytical screening methods. The development of a novel reagent, butyl 1-(pyridin-4-yl) piperidine 4-carboxylate (BPPC), for example, was validated for its ability to screen for a range of alkyl halides and sulfonates, the class of compounds to which tert-butyl 4-(bromomethyl)benzoate belongs. nih.gov

Derivatization Reagent for HPLC and LC-MS/MS Analysis

Enhancement of Detection Sensitivity and Selectivity

Tert-butyl 4-(bromomethyl)benzoate serves as a valuable derivatizing agent in analytical chemistry, particularly for enhancing the detection of various analytes in chromatographic methods like High-Performance Liquid Chromatography (HPLC). The primary function of a derivatizing agent is to modify the analyte of interest to improve its chemical or physical properties for better separation and detection.

The introduction of the tert-butyl 4-(bromomethyl)benzoate moiety to an analyte can significantly improve its detectability, especially for compounds that lack a strong chromophore, which is necessary for UV-Vis detection in HPLC. By attaching this benzoate derivative, a strong UV-absorbing group is incorporated into the analyte molecule. This chemical modification allows for the sensitive detection of the derivatized compound at wavelengths where the underivatized analyte would be undetectable.

A key aspect of using tert-butyl 4-(bromomethyl)benzoate is the selectivity of its reaction. The bromomethyl group is reactive towards nucleophilic functional groups such as alcohols, phenols, carboxylic acids, and amines. This reactivity allows for the targeted derivatization of specific classes of compounds within a complex mixture, thereby increasing the selectivity of the analytical method.

Research has demonstrated the utility of similar bromomethylated aromatic compounds in derivatization reactions. For instance, in a study focused on determining potential genotoxic benzyl halides in drug substances, a derivatization approach using a different reagent, 1-(4-nitrophenyl) piperazine, was developed for HPLC-UV analysis. While not directly using tert-butyl 4-(bromomethyl)benzoate, this study highlights the principle of using a derivatizing agent to enhance the UV response and enable sensitive quantification of target analytes. rsc.org Similarly, 4-bromomethyl-7-methoxycoumarin has been successfully used as a fluorescent labeling agent for the HPLC analysis of thymine and its photodimers, showcasing the power of derivatization in enhancing detection limits. nih.gov These examples underscore the potential of tert-butyl 4-(bromomethyl)benzoate for similar applications in improving detection sensitivity and selectivity.

The selection of derivatization conditions, such as reaction time, temperature, and pH, is crucial to ensure complete and specific reaction with the target analyte, minimizing the formation of byproducts and maximizing the analytical signal.

Chiral Derivatization for Enantiomeric Analysis

The separation and quantification of enantiomers, which are non-superimposable mirror images of a chiral molecule, are critical in many fields, particularly in the pharmaceutical industry where the two enantiomers of a drug can have vastly different pharmacological activities. One common strategy for resolving enantiomers using standard chromatographic techniques, such as reversed-phase HPLC, is through chiral derivatization. wikipedia.org

Chiral derivatization involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) that is itself enantiomerically pure. This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical and chemical properties and can therefore be separated using achiral chromatographic methods. wikipedia.org

While specific research detailing the use of tert-butyl 4-(bromomethyl)benzoate as a chiral derivatizing agent is not extensively documented in the provided search results, the principles of chiral derivatization suggest its potential utility if a chiral version of the reagent were synthesized or if it were used to derivatize a chiral analyte to be subsequently analyzed with a chiral column. The effectiveness of a CDA depends on several factors, including the reactivity of the agent, the stability of the resulting diastereomers, and the degree of separation (resolution) achieved between the diastereomeric peaks in the chromatogram.

The development of new CDAs is an active area of research. For example, a novel chiral derivatizing agent for α-amino acids has been described that allows for their separation by reverse-phase HPLC. nih.gov Another study reviews the development of fluorescence derivatization reagents for the HPLC determination of the absolute configuration and stereoisomer composition of natural products with chiral branched alkyl chains. nih.gov These studies exemplify the ongoing efforts to create effective reagents for chiral analysis. The structural features of tert-butyl 4-(bromomethyl)benzoate, with its reactive bromomethyl group, provide a foundation for its potential modification into a novel chiral derivatizing agent.

The general process of chiral derivatization for enantiomeric analysis can be summarized in the following table:

| Step | Description | Purpose |

| 1. Reaction | The mixture of enantiomers is reacted with an enantiomerically pure chiral derivatizing agent (CDA). | To convert the enantiomers into diastereomers. |

| 2. Separation | The resulting mixture of diastereomers is separated using an achiral chromatographic technique (e.g., HPLC). | To physically separate the two diastereomers based on their different properties. |

| 3. Detection | The separated diastereomers are detected using a suitable detector (e.g., UV-Vis, fluorescence). | To quantify the amount of each diastereomer present. |

| 4. Correlation | The quantities of the separated diastereomers are correlated back to the original quantities of the individual enantiomers. | To determine the enantiomeric composition (e.g., enantiomeric excess) of the original sample. |

This methodology allows for the accurate determination of the enantiomeric purity of a sample, which is crucial for quality control in the pharmaceutical and chemical industries.

Mechanistic Investigations and Reaction Pathway Elucidation

Studies on Nucleophilic Substitution Mechanisms

Nucleophilic substitution reactions involving benzyl (B1604629) halides are classic examples of the S(_N)1 and S(_N)2 mechanisms. In the case of tert-butyl 4-(bromomethyl)benzoate (B8499459), the benzylic position of the bromomethyl group is the site of nucleophilic attack.

The S(_N)1 mechanism proceeds through a two-step process. The initial and rate-determining step involves the slow, heterolytic cleavage of the carbon-bromine bond to form a benzylic carbocation and a bromide ion. ncert.nic.in This carbocation is stabilized by resonance, with the positive charge delocalized over the benzene (B151609) ring. quora.com In the second, rapid step, the carbocation is attacked by a nucleophile. chemicalnote.com Due to the planar nature of the carbocation, the nucleophile can attack from either face, potentially leading to a racemic mixture if the carbon were chiral. chemicalnote.com

The S(_N)2 mechanism , in contrast, is a single-step, concerted process. The nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the bromide ion). chemicalnote.com This backside attack leads to a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. The reaction results in an inversion of configuration at the electrophilic carbon.

For benzyl systems, the choice between S(_N)1 and S(_N)2 pathways is often borderline and can be influenced by the substituents on the aromatic ring. psu.edu In some cases, both mechanisms can operate concurrently. researchgate.net

Kinetic Studies of Chemical Transformations

Kinetic studies provide quantitative insights into reaction mechanisms. The rate of an S(_N)1 reaction is dependent only on the concentration of the substrate, following first-order kinetics (Rate = k[Substrate]). ncert.nic.inchemicalnote.com Conversely, the rate of an S(_N)2 reaction depends on the concentrations of both the substrate and the nucleophile, exhibiting second-order kinetics (Rate = k[Substrate][Nucleophile]). chemicalnote.com

For para-substituted benzyl bromides, the nature of the substituent significantly impacts the reaction rate. Electron-donating groups can stabilize the developing positive charge in the S(_N)1 transition state, thereby accelerating the reaction. Conversely, electron-withdrawing groups, such as the tert-butoxycarbonyl group in tert-butyl 4-(bromomethyl)benzoate, are expected to destabilize the carbocation intermediate, thus disfavoring the S(_N)1 pathway and slowing down the reaction rate compared to unsubstituted benzyl bromide. researchgate.netepa.gov

Studies on the solvolysis of substituted benzyl bromides often utilize the Hammett equation, which provides a linear free-energy relationship to quantify the effect of substituents on reactivity. wikipedia.org The equation is given by:

log(k/k(_0)) = σρ

where k is the rate constant for the substituted reactant, k(_0) is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the specific substituent), and ρ is the reaction constant (which depends on the type of reaction). wikipedia.org A negative ρ value is indicative of positive charge buildup in the transition state, characteristic of an S(_N)1 reaction, while a positive ρ value suggests the buildup of negative charge. For reactions of benzyl bromides that proceed via an S(_N)1 mechanism, a large negative ρ value is typically observed.

| Substituent (X) in X-C₆H₄CH₂Br | Relative Solvolysis Rate (Ethanol, 25°C) | Hammett Substituent Constant (σp) |

| p-OCH₃ | 1000 | -0.27 |

| p-CH₃ | 30 | -0.17 |

| H | 1 | 0 |

| p-Cl | 0.4 | 0.23 |

| p-NO₂ | 0.02 | 0.78 |

| p-COOC(CH₃)₃ (estimated) | ~0.1 | ~0.45 |

| This table presents representative data for the solvolysis of para-substituted benzyl bromides to illustrate the effect of substituents on the reaction rate. The value for tert-butyl 4-(bromomethyl)benzoate is an estimation based on the electron-withdrawing nature of the tert-butoxycarbonyl group. |

Computational Chemistry and Modeling of Reaction Pathways

Computational chemistry offers powerful tools to elucidate reaction mechanisms and predict the structures and energies of transition states and intermediates. Density Functional Theory (DFT) calculations can be employed to model the reaction pathways of nucleophilic substitution on tert-butyl 4-(bromomethyl)benzoate.

These computational studies can provide detailed information about the geometry of the transition states for both S(_N)1 and S(_N)2 reactions. For an S(_N)1 reaction, modeling would focus on the stability of the para-(tert-butoxycarbonyl)benzyl carbocation. For an S(_N)2 reaction, the calculations would map the energy profile of the concerted displacement of the bromide ion by the nucleophile. Such studies can help to predict the activation energies for both pathways, thereby indicating the more favorable mechanism under specific conditions.

Influence of Steric and Electronic Effects on Reactivity

The reactivity of tert-butyl 4-(bromomethyl)benzoate is a result of the interplay between steric and electronic effects.

Electronic Effects: The tert-butoxycarbonyl group (-COOC(CH₃)₃) at the para position is an electron-withdrawing group due to the electronegativity of the oxygen atoms. This has a significant impact on the reactivity of the benzylic carbon.

S(_N)1 Reactivity: The electron-withdrawing nature of the para-substituent destabilizes the benzylic carbocation that would be formed in an S(_N)1 mechanism. This destabilization increases the activation energy for the formation of the carbocation, thus slowing down the rate of S(_N)1 reactions. researchgate.net

S(_N)2 Reactivity: In an S(_N)2 reaction, the transition state has a developing negative charge. An electron-withdrawing group can stabilize this transition state through delocalization, which can lead to an acceleration of the S(_N)2 reaction rate. acs.org

Steric Effects: The steric hindrance around the benzylic carbon in tert-butyl 4-(bromomethyl)benzoate is relatively low, as it is a primary halide. The bulky tert-butyl group is located on the ester functionality and is distant from the reaction center, so it does not significantly impede the backside attack required for an S(_N)2 reaction.

Spectroscopic Characterization in Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy is routinely used to confirm the presence of key functional groups in tert-butyl 4-(bromomethyl)benzoate (B8499459). The spectrum will prominently feature a strong absorption band for the carbonyl (C=O) group of the ester, typically in the region of 1715-1735 cm⁻¹. Other characteristic peaks include those for C-H stretching of the aromatic and aliphatic portions, and C-O stretching of the ester linkage. Thermo Fisher Scientific confirms the identity of their tert-butyl 4-(bromomethyl)benzoate product using Fourier Transform Infrared (FTIR) spectroscopy. thermofisher.com

Raman Spectroscopy offers complementary information to IR spectroscopy. The Raman spectrum of tert-butyl 4-(bromomethyl)benzoate would show characteristic signals for the aromatic ring and other functional groups. PubChem lists the availability of FT-Raman spectral data for this compound. nih.gov

Table 2: Vibrational Spectroscopy Data for Tert-butyl 4-(bromomethyl)benzoate and Related Compounds

| Compound | Technique | Source of Spectrum |

|---|---|---|

| Tert-butyl 4-(bromomethyl)benzoate | ATR-IR | Forensic Spectral Research nih.gov |

| Tert-butyl 4-(bromomethyl)benzoate | FT-Raman | Forensic Spectral Research nih.gov |

| Methyl 4-(bromomethyl)benzoate | IR, Raman | ChemicalBook chemicalbook.com |

| 4-(Bromomethyl)benzoic acid | FTIR, Raman | SpectraBase spectrabase.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise elemental formula. For tert-butyl 4-(bromomethyl)benzoate (C₁₂H₁₅BrO₂), the calculated monoisotopic mass is 270.02554 Da. nih.govuni.lu HRMS can confirm this mass with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The technique is crucial for verifying the identity and purity of the synthesized compound.

LC-MS/MS Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for metabolite identification studies. nih.govmdpi.com While specific LC-MS/MS studies on tert-butyl 4-(bromomethyl)benzoate are not detailed in the provided context, this method would be invaluable for monitoring its synthesis, detecting impurities, and studying its reactivity in various chemical transformations. The fragmentation pattern observed in the MS/MS spectrum would provide further structural confirmation. For instance, a common fragmentation pathway would involve the loss of the tert-butyl group.

Table 3: Mass Spectrometry Data for Tert-butyl 4-(bromomethyl)benzoate and Related Compounds

| Compound | Technique | m/z Value | Observation |

|---|---|---|---|

| Tert-butyl 4-(bromomethyl)benzoate | HRMS | 270.02554 Da | Calculated Monoisotopic Mass nih.govuni.lu |

| Tert-butyl 4-nitrobenzoate | LR MS (EI, 70 eV) | 222.8 | [M+] rsc.org |

| Tert-butyl 4-bromobenzoate | LR MS (EI, 70 eV) | 257.9 | [M+] rsc.org |

| Tert-butyl 4-chlorobenzoate | LR MS (EI, 70 eV) | 212.0 | [M+] rsc.org |

| Tert-butyl 4-methoxybenzoate | LR MS (EI, 70 eV) | 208.1 | [M+] rsc.org |

| Tert-butyl 4-(trifluoromethyl)benzoate | LR MS (EI, 70 eV) | 246.0 | [M+] rsc.org |

X-ray Crystallography for Solid-State Structure Determination

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Tert-butyl 4-(bromomethyl)benzoate |

| Tert-butyl 4-nitrobenzoate |

| Tert-butyl 4-bromobenzoate |

| Tert-butyl 4-chlorobenzoate |

| Tert-butyl 4-methoxybenzoate |

| Tert-butyl 4-(trifluoromethyl)benzoate |

| Methyl 4-(bromomethyl)benzoate |

| 4-(Bromomethyl)benzoic acid |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This method provides valuable information about the electronic transitions within a molecule. For organic compounds, particularly those containing chromophores, UV-Vis spectroscopy is instrumental in confirming structure and purity.

The chromophore in Tert-butyl 4-(bromomethyl)benzoate is the substituted benzene (B151609) ring, which is part of the benzoate (B1203000) ester structure. The electronic transitions observed in the UV-Vis spectrum of such compounds are typically π → π* (pi to pi star) and n → π* (n to pi star) transitions. ucalgary.cayoutube.com The π → π* transitions, which are generally of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and the carbonyl group. ucalgary.ca The n → π* transitions are typically of lower intensity and involve the excitation of a non-bonding electron (from the oxygen atoms) to a π* antibonding orbital. ucalgary.cayoutube.com

In substituted benzoic acids and their esters, the position and intensity of the absorption bands are influenced by the nature and position of the substituents on the aromatic ring. researchgate.net Research on benzoic acid and its derivatives shows characteristic absorption bands in the UV region. For instance, benzoic acid in an acidic aqueous solution exhibits a primary absorption band (B-band) around 230 nm and a secondary band (C-band) at a longer wavelength. rsc.orgrsc.org Substituents on the ring can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima. researchgate.net

For Tert-butyl 4-(bromomethyl)benzoate, the presence of the bromomethyl group and the tert-butyl ester group at the para position influences the electronic environment of the benzoate chromophore. Specific experimental data for Tert-butyl 4-(bromomethyl)benzoate indicates a UV absorption maximum (λmax) at 244 nm. This absorption is characteristic of the electronic transitions within the substituted aromatic system. While detailed molar absorptivity data is not widely published in research literature, the reported λmax provides a key identifier for this compound in UV-Vis analysis.

The following table summarizes the available UV-Vis spectroscopic data for Tert-butyl 4-(bromomethyl)benzoate.

Q & A

Q. What are the optimal conditions for synthesizing tert-butyl 4-(bromomethyl)benzoate?

The compound is typically synthesized via benzylic bromination of tert-butyl 4-methylbenzoate using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO) under anhydrous conditions. For example, bromination of the methyl group at the para position of the benzoate ester proceeds efficiently in carbon tetrachloride (CCl₄) at reflux temperatures (80–90°C). Reaction monitoring via TLC or GC-MS is recommended to confirm completion .

Q. How can the purity of tert-butyl 4-(bromomethyl)benzoate be validated after synthesis?

Common purification methods include column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Analytical techniques for purity assessment:

Q. What are the critical stability considerations during storage?

The compound is sensitive to moisture and light. Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials. Avoid prolonged exposure to strong acids/bases, which may hydrolyze the ester or displace the bromine .

Advanced Research Questions

Q. How does tert-butyl 4-(bromomethyl)benzoate participate in multicomponent reactions for drug synthesis?

The bromomethyl group acts as an electrophilic alkylating agent. For example:

- Alkylation of amines : React with Boc-protected amines (e.g., tert-butyl 4-(N-propargylamino)benzoate) in anhydrous DMF using LiHMDS as a base (0°C to room temperature, 12–24 hours) to form C–N bonds .

- Suzuki coupling : After converting Br to a boronic ester, cross-coupling with aryl halides is feasible .

Q. What competing reaction pathways arise during alkylation, and how are they mitigated?

Competing elimination (e.g., dehydrohalogenation to form a styrene derivative) can occur under basic conditions. Mitigation strategies:

Q. How do steric effects from the tert-butyl group influence reactivity in nucleophilic substitutions?

The bulky tert-butyl group at the para position reduces electron density at the bromomethyl site, slowing SN2 mechanisms. However, it stabilizes transition states in SN1 pathways by steric shielding. Kinetic studies show a 20% yield drop in SN2 reactions compared to non-substituted analogs .

Q. What analytical challenges arise in characterizing decomposition products?

Hydrolysis of the ester group (e.g., under acidic conditions) generates 4-(bromomethyl)benzoic acid, detectable via:

- FT-IR : Loss of ester carbonyl (1720 cm⁻¹) and appearance of carboxylic acid O–H stretch (2500–3300 cm⁻¹).

- LC-MS : m/z = 215.98 (C₈H₇BrO₂⁻) .

Data Contradictions and Resolution

Q. Discrepancies in reported reaction yields for alkylation—how to address them?

Yields vary based on solvent polarity and base strength (e.g., 65% in DMF with LiHMDS vs. 45% in THF with NaH). Optimization recommendations:

- Screen bases (e.g., DBU, Cs₂CO₃) and solvents (DMAC, NMP) for improved efficiency.

- Pre-activate the bromide with catalytic KI to enhance electrophilicity .

Methodological Recommendations

Q. How to scale up reactions without compromising selectivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.